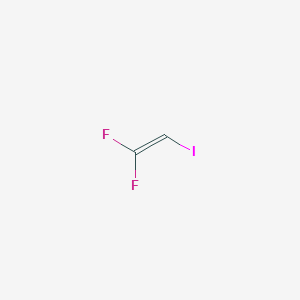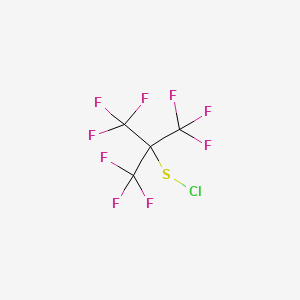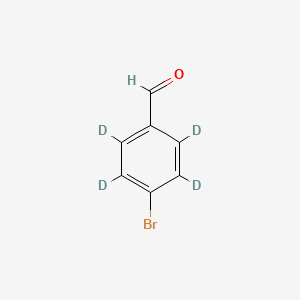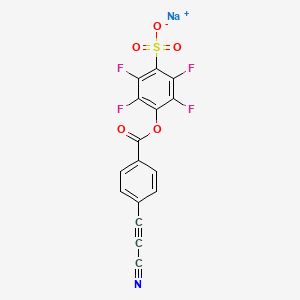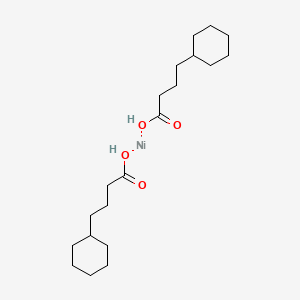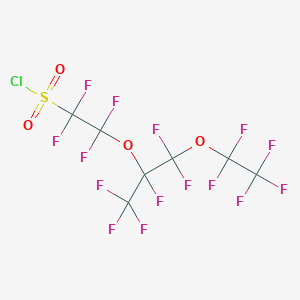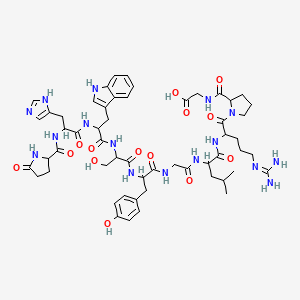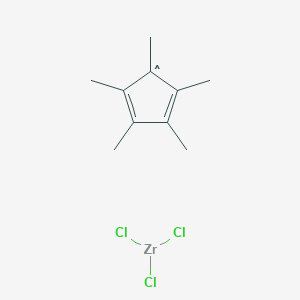
Pentamethylcyclopentadienylzirconium(IV) trichloride, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethylcyclopentadienylzirconium(IV) trichloride is an organometallic compound with the molecular formula C10H15Cl3Zr. It is a yellow crystalline solid that is sensitive to moisture and air. This compound is widely used as a catalyst in various chemical reactions, particularly in polymerization processes and cross-coupling reactions .
Vorbereitungsmethoden
Pentamethylcyclopentadienylzirconium(IV) trichloride can be synthesized through several methods. One common synthetic route involves the reaction of pentamethylcyclopentadiene with zirconium tetrachloride in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent moisture and air from affecting the reaction .
Analyse Chemischer Reaktionen
Pentamethylcyclopentadienylzirconium(IV) trichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Pentamethylcyclopentadienylzirconium(IV) trichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polypropylene and other polyolefins
Biology: This compound is used in the synthesis of biologically active molecules and as a catalyst in various biochemical reactions
Medicine: It is used in the development of new drugs and therapeutic agents
Industry: Pentamethylcyclopentadienylzirconium(IV) trichloride is used in the production of advanced materials, such as high-performance polymers and composites
Wirkmechanismus
The mechanism of action of pentamethylcyclopentadienylzirconium(IV) trichloride involves the coordination of the zirconium center with various ligands. This coordination activates the zirconium center, allowing it to participate in various catalytic processes. The molecular targets and pathways involved in these processes depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Pentamethylcyclopentadienylzirconium(IV) trichloride can be compared with other similar compounds, such as:
Cyclopentadienylzirconium(IV) trichloride: This compound has a similar structure but lacks the methyl groups on the cyclopentadienyl ring
Bis(cyclopentadienyl)zirconium(IV) dichloride: This compound has two cyclopentadienyl ligands and two chlorine atoms, making it different in terms of reactivity and applications
The uniqueness of pentamethylcyclopentadienylzirconium(IV) trichloride lies in its ability to act as a highly effective catalyst in various chemical reactions, particularly in polymerization processes .
Eigenschaften
Molekularformel |
C10H15Cl3Zr |
|---|---|
Molekulargewicht |
332.8 g/mol |
InChI |
InChI=1S/C10H15.3ClH.Zr/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
FOKGVHRHBBEPPI-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=C([C](C(=C1C)C)C)C.Cl[Zr](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)

